Tetramethylrhodamine Cadaverine

Catalog No.
S14403856
CAS No.
M.F
C31H38N4O4
M. Wt
530.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylrhodamine Cadaverine

Product Name

Tetramethylrhodamine Cadaverine

IUPAC Name

N-(5-aminopentyl)acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

Molecular Formula

C31H38N4O4

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C24H22N2O3.C7H16N2O/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-7(10)9-6-4-2-3-5-8/h5-14H,1-4H3;2-6,8H2,1H3,(H,9,10)

InChI Key

WPJCHVPEEQEKQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Tetramethylrhodamine Cadaverine is a fluorescent compound extensively utilized in biochemical and biotechnological applications. It is a derivative of cadaverine, which is a naturally occurring polyamine characterized by the chemical formula C5_5H14_{14}N2_2. Cadaverine is produced through the bacterial decarboxylation of lysine and appears as a colorless, viscous liquid with a distinctive odor. The tetramethylrhodamine moiety imparts fluorescent properties to the compound, enabling its use as a labeling agent in various biological assays .

  • Substitution Reactions: The primary amine groups in cadaverine can engage in nucleophilic substitution reactions, allowing it to react with alkyl halides or acyl chlorides.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving its amine groups.
  • Conjugation Reactions: It can form conjugates with other biomolecules via its amine groups, facilitating the attachment of fluorescent tags to proteins or nucleic acids .

Common Reagents and Conditions

  • Nucleophilic Substitution: Alkyl halides and acyl chlorides are commonly employed.
  • Oxidation: Agents like hydrogen peroxide or potassium permanganate can be used.
  • Reduction: Sodium borohydride serves as a reducing agent in various reactions.

Tetramethylrhodamine Cadaverine exhibits significant biological activity due to its ability to form covalent bonds with target biomolecules. This property enables it to function as a fluorescent tag, facilitating the visualization and tracking of labeled molecules within biological systems. The fluorescence emitted from this compound is due to the tetramethylrhodamine structure, which absorbs light at specific wavelengths and emits it at longer wavelengths. Its use in cellular imaging and tracking has made it a valuable tool in molecular biology and biochemistry .

The synthesis of Tetramethylrhodamine Cadaverine involves several key steps:

  • Activation of Tetramethylrhodamine: The tetramethylrhodamine dye is activated using coupling reagents such as N-hydroxysuccinimide to form an NHS ester.
  • Conjugation: The activated tetramethylrhodamine reacts with cadaverine in the presence of a base like triethylamine, facilitating the formation of the final product.
  • Purification: Techniques such as chromatography are employed to purify the synthesized compound, removing any unreacted materials or by-products .

Industrial Production Methods

For large-scale production, similar synthetic routes are optimized for yield and purity. This includes careful control of reaction conditions such as temperature, solvent selection, and reaction time.

Tetramethylrhodamine Cadaverine has diverse applications in:

  • Fluorescent Labeling: It is widely used for labeling proteins, nucleic acids, and other biomolecules for imaging studies.
  • Biochemical Assays: Its fluorescent properties make it suitable for use in various assays that require detection and quantification of biomolecules.
  • Cellular Imaging: It allows researchers to visualize cellular processes in real-time, aiding studies in cell biology and pharmacology .

Studies involving Tetramethylrhodamine Cadaverine often focus on its interactions with proteins and nucleic acids. Its ability to form stable covalent bonds through amine groups enables selective labeling of biomolecules. This characteristic is particularly useful for studying protein dynamics and interactions within cells. Moreover, its fluorescence can be utilized in Förster resonance energy transfer studies to investigate molecular interactions at close proximity .

Several compounds share similarities with Tetramethylrhodamine Cadaverine, particularly within the class of polyamines. These include:

  • Putrescine: A simple polyamine that lacks fluorescent properties but shares structural characteristics.
  • Spermidine: A polyamine containing three amine groups; used similarly in biochemical applications but without inherent fluorescence.
  • Spermine: A more complex polyamine with four amine groups; also non-fluorescent but relevant in cellular processes.

Uniqueness

Tetramethylrhodamine Cadaverine stands out due to its unique fluorescent properties that enhance its utility in imaging and diagnostic applications. Unlike other polyamines, the conjugation with tetramethylrhodamine provides distinct optical characteristics that facilitate advanced scientific research .

Conjugation Techniques with Tetramethylrhodamine Moieties

TMR cadaverine’s primary aliphatic amine enables covalent bonding with aldehydes, ketones, and carboxylic acids. The reaction with aldehydes or ketones forms a reversible Schiff base, which is stabilized using reducing agents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). For carboxylic acid conjugation, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxyl groups to form an intermediate O-acylisourea. This intermediate reacts with TMR cadaverine’s primary amine to yield a stable amide bond.

Table 1: Conjugation Methods for TMR Cadaverine

Target GroupReagentMechanismBy-Product
AldehydeNaCNBH₃Schiff base reductionNone
CarboxylEDC + Sulfo-NHSCarbodiimide activationSoluble urea

The inclusion of N-hydroxysuccinimide (NHS) or sulfo-NHS enhances coupling efficiency by forming stable NHS esters, which resist hydrolysis and allow reactions at physiological pH. For instance, EDC-mediated conjugation of TMR cadaverine to glycogen involves activating 10% of the carrier’s glucose moieties with sodium periodate, ensuring optimal precipitation and fluorescent labeling.

Industrial Scale-Up and Process Optimization Strategies

Industrial production requires precise control over reaction parameters to maximize yield. Key considerations include:

  • Periodate Activation Limits: Excessive periodate treatment (>0.5 M) degrades carrier molecules, impairing precipitation. Activating ≤10% of glucose moieties in glycogen preserves structural integrity while enabling sufficient TMR cadaverine conjugation.
  • Solvent and Temperature Optimization: Reactions in aqueous buffers (e.g., MES, pH 4.5) at 25°C improve carbodiimide efficiency. For non-polar environments, N’,N’-dicyclohexylcarbodiimide (DCC) is preferred.
  • Stoichiometric Balancing: A 100:1 molar ratio of amine-containing molecules (e.g., biotin-PEG) to carboxyl groups minimizes self-polymerization, directing conjugation toward the desired product.

Table 2: Scale-Up Parameters and Outcomes

ParameterOptimal ConditionYield Impact
Periodate concentration0.1–0.3 MPrevents over-activation
EDC:Molar ratio5:1Maximizes carboxyl activation
Reaction pH4.5–7.2Balances stability/speed

Large-scale synthesis achieves ≥80% yield by maintaining rigorous temperature control and using excess EDC to offset hydrolysis losses.

Purification Strategies for High-Yield Output

Post-synthesis purification involves:

  • Precipitation: Glycogen-TMR cadaverine conjugates precipitate in ethanol, enabling separation from unreacted dye. As little as 2.5 µg of conjugate forms visible pellets under UV light.
  • Chromatography: Size-exclusion chromatography isolates TMR cadaverine-protein conjugates, while reverse-phase HPLC removes isomer impurities.
  • Storage Protocols: Lyophilized TMR cadaverine remains stable at -30°C in light-protected containers, preventing amine oxidation and fluorescence quenching.

Table 3: Purification Techniques and Efficacy

MethodPurity AchievedKey Advantage
Ethanol precipitation95%Rapid, scalable
Size-exclusion HPLC>99%Separates by molecular weight

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

530.28930571 g/mol

Monoisotopic Mass

530.28930571 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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